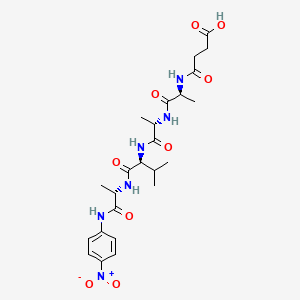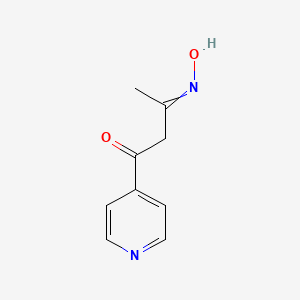![molecular formula C14H8Cl2O4 B13820794 5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 20872-11-1](/img/structure/B13820794.png)
5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They are known for their chemical stability and resistance to heat, which made them useful in various industrial applications. due to their environmental persistence and potential health hazards, their production has been banned or restricted in many countries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of polychlorinated biphenyl derivatives, including 5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid, often involves large-scale chemical synthesis using similar coupling reactions. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs and their derivatives.
Biology: It is used to investigate the metabolic pathways of PCBs in living organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.
Industry: It is used in the development of materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid involves its interaction with various molecular targets and pathways. It is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can exert toxic effects by interfering with cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dichlorobiphenyl: Another PCB derivative with similar chemical properties.
4,4’-Dichlorobiphenyl: Known for its use in industrial applications.
2,2’-Dichlorobiphenyl: Studied for its environmental persistence and toxicological effects.
Uniqueness
5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. This makes it a valuable compound for research in various scientific fields.
Properties
CAS No. |
20872-11-1 |
|---|---|
Molecular Formula |
C14H8Cl2O4 |
Molecular Weight |
311.1 g/mol |
IUPAC Name |
2-(2-carboxy-5-chlorophenyl)-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H8Cl2O4/c15-7-1-3-9(13(17)18)11(5-7)12-6-8(16)2-4-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
YSILFGANTSUQDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)

![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
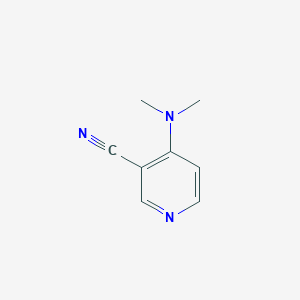



![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
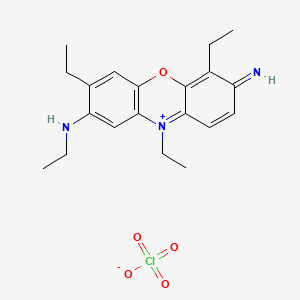
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
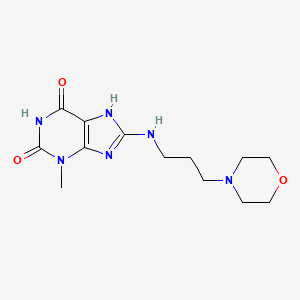
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)
